

# Deoxyshikonofuran: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: Deoxyshikonofuran

Cat. No.: B564060

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## Introduction

**Deoxyshikonofuran**, also known as Deoxyshikonin or Arnebin VII, is a naturally occurring naphthoquinone compound that has garnered significant interest in the scientific community for its diverse biological activities.[1] Extracted from the roots of plants such as *Arnebia euchroma* and *Lithospermum erythrorhizon*, this small molecule has demonstrated potent anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Deoxyshikonofuran**, with a focus on its mechanism of action in cancer. Detailed experimental protocols for key biological assays are also provided to facilitate further research and drug development efforts.

## Chemical Structure and Properties

**Deoxyshikonofuran** is characterized by a 1,4-naphthoquinone core structure substituted with two hydroxyl groups and a 4-methylpent-3-enyl side chain.

Chemical Structure:

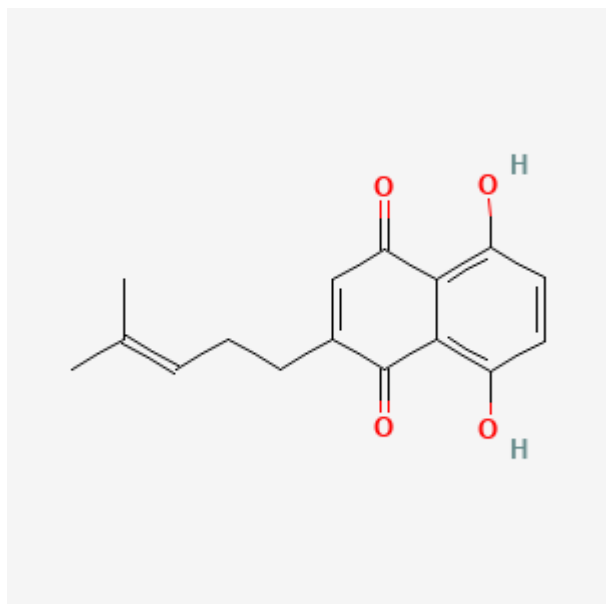


Table 1: Chemical and Physical Properties of **Deoxyshikonofuran**

| Property          | Value   | Source |
|-------------------|---|--------|
| IUPAC Name        | 5,8-dihydroxy-2-(4-methylpent-3-enyl)naphthalene-1,4-dione  | [2]    |
| Synonyms          | Deoxyshikonin, Arnebin VII  | [1]    |
| CAS Number        | 43043-74-9  | [2]    |
| Molecular Formula | C <sub>16</sub> H <sub>16</sub> O <sub>4</sub>  | [2][3] |
| Molecular Weight  | 272.29 g/mol  | [2]    |
| Appearance        | Red amorphous powder  | [1]    |
| Melting Point     | 91°C (predicted)  |        |
| Boiling Point     | 503.7±50.0 °C (predicted)   |        |
| Solubility        | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone                                  |        |
| SMILES            | <chem>CC(=CCCC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)C</chem>  | [2]    |
| InChI             | InChI=1S/C16H16O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h4,6-8,17-18H,3,5H2,1-2H3 | [2]    |

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of **Deoxyshikonofuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Deoxyshikonofuran** have been reported in a study by Zhang et al. (2019).[1][4] The chromatograms provide detailed information on the chemical shifts and coupling constants of the protons and carbons in the molecule, confirming its proposed structure.

### Mass Spectrometry (MS):

Mass spectrometry data for **Deoxyshikonofuran** is available in the PubChem database.<sup>[2]</sup> A study on the chemical constituents of *Arnebiae Radix* also details the mass spectrometry fragmentation of **Deoxyshikonofuran**, showing a deprotonated molecular ion at  $m/z$  271.0968 and a product ion base peak at  $m/z$  203.0342.<sup>[5]</sup>

### Infrared (IR) Spectroscopy:

The IR spectrum of **Deoxyshikonofuran** is available on PubChem, obtained via the KBr wafer technique.<sup>[2]</sup>

## Biological Activity and Mechanism of Action

**Deoxyshikonofuran** exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied.

### Anti-Cancer Activity

**Deoxyshikonofuran** has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Table 2: In Vitro Anti-Cancer Activity of **Deoxyshikonofuran**

| Cell Line | Cancer Type       | IC <sub>50</sub> Value (μM) | Exposure Time (h) | Source |
|-----------|-------------------|-----------------------------|-------------------|--------|
| HT29      | Colorectal Cancer | 31.00 ± 0.78                | 24                | [1]    |
| HT29      | Colorectal Cancer | 10.97 ± 1.23                | 48                | [1]    |
| DLD-1     | Colorectal Cancer | -                           | -                 | [1][6] |
| HCT-116   | Colorectal Cancer | -                           | -                 | [1]    |
| Caco-2    | Colorectal Cancer | -                           | -                 | [1]    |

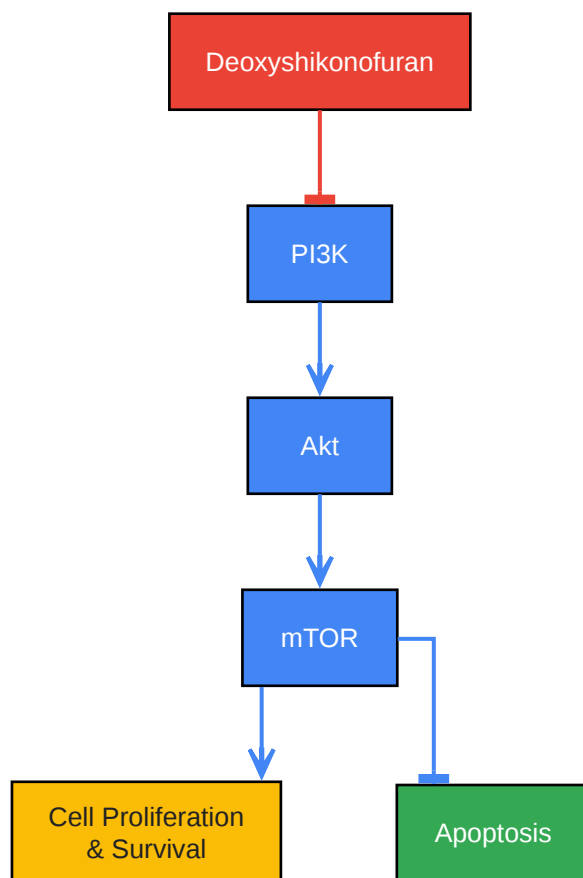
**Deoxyshikonofuran** induces apoptosis and causes cell cycle arrest at the G0/G1 phase in a dose-dependent manner.[1] In HT29 cells, treatment with 0–50 μg/mL of **Deoxyshikonofuran** for 48 hours increased the percentage of early apoptotic cells from 1% to 29% and the percentage of cells in the G0/G1 phase from 44% to 67%.[1]

## Signaling Pathways

The anti-cancer effects of **Deoxyshikonofuran** are primarily mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

### 1. PI3K/Akt/mTOR Pathway:

**Deoxyshikonofuran** has been shown to down-regulate the expression of key proteins in the PI3K/Akt/mTOR pathway, including PI3K, phosphorylated PI3K (p-PI3K), Akt, phosphorylated Akt (p-Akt308), and mTOR in HT29 and DLD-1 colorectal cancer cells.[1][6][7] Inhibition of this pathway is a critical mechanism by which **Deoxyshikonofuran** exerts its anti-proliferative and pro-apoptotic effects.

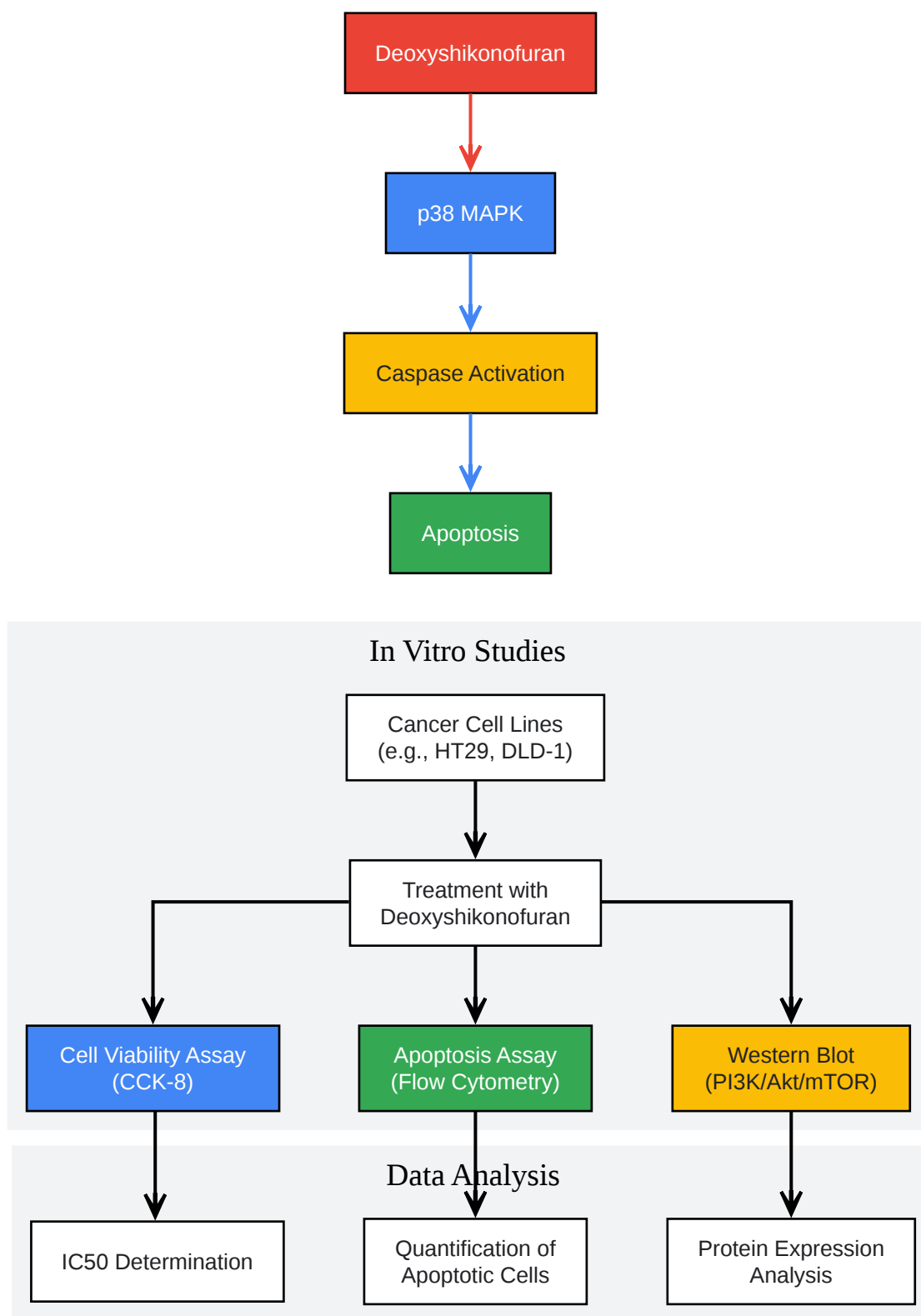


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Caption: **Deoxyshikonofuran** inhibits the PI3K/Akt/mTOR signaling pathway.

## 2. p38 MAPK Pathway:

In addition to the PI3K/Akt/mTOR pathway, **Deoxyshikonofuran** has been found to induce apoptosis in human osteosarcoma cells through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.



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